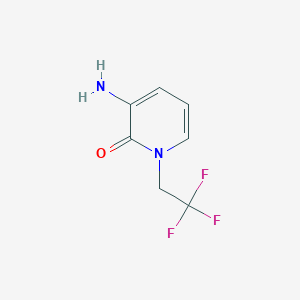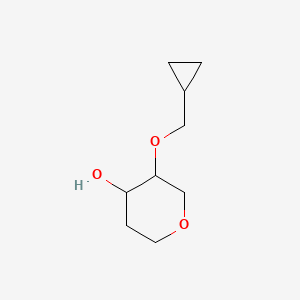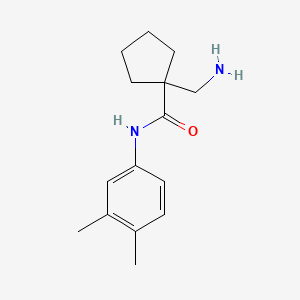
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
Overview
Description
1-(Aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide (abbreviated as AMCPC) is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a melting point of 108-111°C and a boiling point of 223-225°C. AMCPC is a versatile compound that is used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.
Scientific Research Applications
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent in drug development, and as a tool to study biochemical and physiological processes. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide can be used in combination with other compounds to study enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions.
Mechanism Of Action
The mechanism of action of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to interact with certain receptors in the brain, which may explain its effects on neurotransmission.
Biochemical And Physiological Effects
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to reduce inflammation and to inhibit the production of pro-inflammatory mediators such as cytokines. Finally, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide has been shown to affect the release of hormones, including cortisol and epinephrine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in laboratory experiments is its low toxicity. It is relatively non-toxic and does not cause adverse effects at the concentrations used in scientific research. In addition, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide is relatively stable, making it suitable for use in long-term experiments.
However, there are some limitations to using 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Future Directions
There are several potential future directions for the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in scientific research. One possibility is the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in combination with other compounds to study enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions. Another possibility is the use of 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide in drug development, as it has been shown to have a variety of biochemical and physiological effects. Finally, 1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide could be used to study the effects of neurotransmitters on the brain, as it has been shown to interact with certain receptors in the brain.
properties
IUPAC Name |
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-5-6-13(9-12(11)2)17-14(18)15(10-16)7-3-4-8-15/h5-6,9H,3-4,7-8,10,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYRKCLFVNYICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



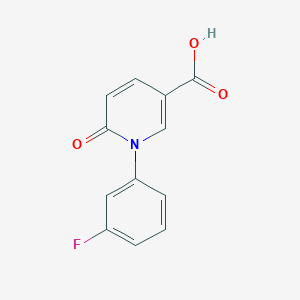
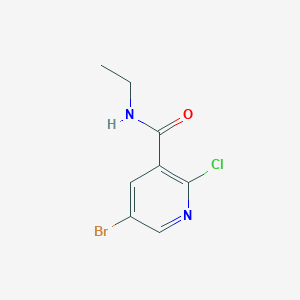
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
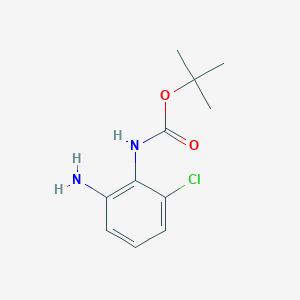
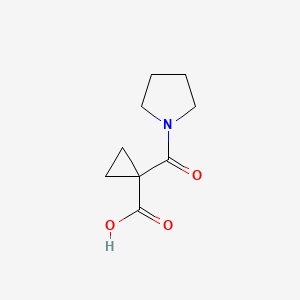
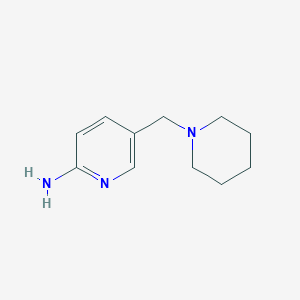
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
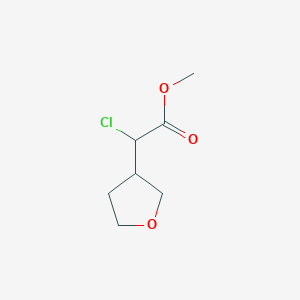
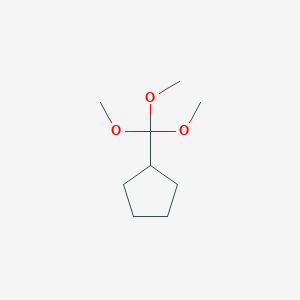
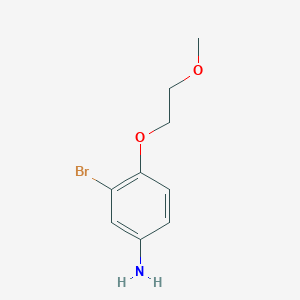
amine](/img/structure/B1527304.png)

